molecular formula C24H16FN3O2 B2896198 1-(4-fluorophenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 901020-68-6

1-(4-fluorophenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

Cat. No.: B2896198
CAS No.: 901020-68-6
M. Wt: 397.409
InChI Key: KAMAXDMSBNDBHR-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a complex synthetic compound based on the pyrazoloquinoline scaffold, a structure recognized for its significant potential in medicinal chemistry and materials science . Pyrazoloquinoline derivatives have been identified as a privileged framework for developing kinase inhibitors, with some analogues demonstrating potent activity against cancer cell lines in vivo, showing promise for targeting kinase-driven cancers such as acute myeloid leukemia (AML) . Furthermore, specific pyrazolo[4,3-c]quinoline derivatives have been reported to exhibit notable anti-inflammatory properties by effectively inhibiting the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in cellular models . The integration of the [1,3]dioxolo group suggests potential for modified electronic properties and bioavailability. This compound is offered as a valuable chemical tool for researchers exploring new therapeutic agents, probing kinase signaling pathways, and investigating mechanisms of inflammation. It is supplied for laboratory research purposes.

Properties

IUPAC Name

3-(4-fluorophenyl)-5-(4-methylphenyl)-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16FN3O2/c1-14-2-4-15(5-3-14)23-19-12-26-20-11-22-21(29-13-30-22)10-18(20)24(19)28(27-23)17-8-6-16(25)7-9-17/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMAXDMSBNDBHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC5=C(C=C43)OCO5)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazoloquinoline core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the dioxolo group: This step may involve the use of protecting groups and subsequent deprotection.

    Attachment of the fluorophenyl and tolyl groups: These steps often involve cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This may involve:

    Catalysts: Use of palladium or other metal catalysts.

    Solvents: Selection of appropriate solvents to facilitate reactions.

    Temperature and Pressure: Control of reaction temperature and pressure to ensure optimal reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism by which 1-(4-fluorophenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the biological context and the compound’s structure. For example, it might inhibit or activate certain enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Key Properties/Activities Reference
Target Compound : 1-(4-Fluorophenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline Pyrazolo[4,3-c]quinoline + dioxolo 1: 4-Fluorophenyl; 3: p-Tolyl Hypothesized optical/thermal stability
F6 : 4-(4-Chlorophenyl)-6-fluoro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline Pyrazolo[3,4-b]quinoline 4: 4-Chlorophenyl; 6: F; 3: Me High fluorescence quantum yield (λₑₓ = 365 nm)
F7 : 4-(4-Fluorophenyl)-3-isopropyl-6-methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline Pyrazolo[3,4-b]quinoline 4: 4-Fluorophenyl; 3: i-Pr; 6: OMe Enhanced thermal stability (Tₘ = 245°C)
Compound 11 : 4-([1,3]Dioxolo[4,5-g]isoquinolin-8-yl)-2-(trifluoromethoxy)phenol [1,3]Dioxolo[4,5-g]isoquinoline 8: Trifluoromethoxy-phenol Cytotoxicity (IC₅₀ = 1.2 µM vs. HepG2)
C1L : 6-Methoxy-3,8-dimethyl-4-(morpholin-4-ylmethyl)-1H-pyrazolo[3,4-b]quinoline Pyrazolo[3,4-b]quinoline 6: OMe; 4: Morpholinylmethyl Predicted NLO properties (DFT-optimized)

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (EWGs) : The 4-fluorophenyl group in the target compound (similar to F6 and F7) may enhance thermal stability and π-π stacking interactions in biological targets, as seen in F7’s high melting point (245°C) .
  • Hydrophobic Substituents : The p-tolyl group (methyl-substituted phenyl) likely improves lipophilicity (logP ~3.5–4.0), comparable to F6’s 4-chlorophenyl (logP = 3.8) .

Biological Activity

The compound 1-(4-fluorophenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

C19H16FN2O2\text{C}_{19}\text{H}_{16}\text{F}\text{N}_2\text{O}_2

This structure includes a fluorophenyl group and a tolyl group attached to a dioxolo-pyrazolo-quinoline core. The presence of these functional groups is thought to contribute to its biological activities.

Anti-inflammatory Activity

Research has indicated that derivatives of pyrazoloquinolines exhibit significant anti-inflammatory effects. For instance, studies have shown that these compounds can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The inhibition occurs through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are key mediators in inflammatory responses .

Table 1: Anti-inflammatory activity of pyrazoloquinoline derivatives

CompoundIC50 (μM)Mechanism of Action
1-(4-fluorophenyl)-3-(p-tolyl)TBDInhibition of iNOS and COX-2
3-amino-4-(4-hydroxyphenylamino)0.39Inhibition of NO production
4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)TBDInhibition of NO production

Antimicrobial Activity

The antimicrobial potential of pyrazoloquinoline derivatives has been explored extensively. These compounds have demonstrated activity against various Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .

Table 2: Antimicrobial efficacy of selected compounds

CompoundActivity TypeZone of Inhibition (mm)
1-(4-fluorophenyl)-3-(p-tolyl)BacterialTBD
Pyrazoloquinoline Derivative AFungalTBD
Pyrazoloquinoline Derivative BBacterialTBD

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazoloquinolines, particularly their ability to induce apoptosis in cancer cells. For example, compounds within this class have shown promising results against leukemia cell lines by triggering cell cycle arrest and apoptosis through various signaling pathways .

Table 3: Anticancer activity against leukemia cells

CompoundCell LineIC50 (μM)
1-(4-fluorophenyl)-3-(p-tolyl)MV-4-11TBD
Benzofuro[3,2-c]quinoline AMV-4-110.12
Benzofuro[3,2-c]quinoline BMV-4-110.24

Case Studies

Several case studies have been documented regarding the biological effects of pyrazoloquinolines:

  • Study on Inflammatory Response : A study demonstrated that a specific derivative exhibited a significant reduction in NO levels in RAW 264.7 cells when treated with LPS, showcasing its potential as an anti-inflammatory agent .
  • Antimicrobial Screening : A comprehensive screening revealed that several derivatives displayed potent antimicrobial activity against both bacterial and fungal strains, suggesting their potential as therapeutic agents in infectious diseases .
  • Anticancer Mechanisms : Research indicated that certain derivatives could inhibit tumor growth in vitro by inducing apoptosis in cancer cell lines through modulating apoptotic pathways .

Q & A

Basic: What are the standard synthetic routes for 1-(4-fluorophenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline, and how can yield be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclization and functional group substitution. A common approach is microwave-assisted synthesis , which enhances reaction efficiency (e.g., 15–30 minutes at 150–200°C) and improves yields (60–80%) compared to traditional reflux methods (40–60% yield over 6–12 hours) . Key steps:

Precursor preparation : Start with halogenated quinoline derivatives and substituted phenylhydrazines.

Cyclization : Use catalysts like Pd(OAc)₂ or CuI to form the pyrazoloquinoline core.

Dioxolo ring formation : React with 1,2-diols under acidic conditions (e.g., H₂SO₄ in ethanol).
Optimization Tips :

  • Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
  • Monitor reaction progress via TLC or HPLC to isolate pure intermediates .

Advanced: How do reaction conditions (e.g., solvent, catalyst) influence stereochemical outcomes in the synthesis of this compound?

Methodological Answer:
The stereochemistry of the dioxolo ring and substituent orientation is highly sensitive to solvent polarity and catalyst choice:

  • Solvent effects : Non-polar solvents (toluene) favor planar conformations, while polar solvents (acetonitrile) stabilize twisted configurations due to dipole interactions .
  • Catalysts : Pd-based catalysts promote cis-addition in cyclization steps, whereas Cu catalysts yield trans-products. For example, Pd(PPh₃)₄ achieves >90% cis selectivity in quinoline fusion steps .
    Analytical validation : Use X-ray crystallography to confirm stereochemistry (e.g., orthorhombic crystal system, space group P2₁2₁2₁) .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:
A combination of techniques is required:

NMR spectroscopy :

  • ¹H NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and methyl groups from p-tolyl (δ 2.3–2.5 ppm).
  • ¹³C NMR : Confirm fluorophenyl (C-F coupling, δ 160–165 ppm) and dioxolo carbons (δ 95–105 ppm) .

Mass spectrometry (HRMS) : Validate molecular weight (expected m/z: ~450–470 Da) .

X-ray diffraction : Resolve bond lengths (e.g., C-N: 1.34 Å) and torsional angles in the fused ring system .

Advanced: What mechanistic hypotheses explain this compound’s reported anticancer activity, and how can they be tested experimentally?

Methodological Answer:
The compound likely targets kinase pathways (e.g., EGFR or CDK inhibition) due to structural similarity to known inhibitors .
Experimental validation :

Enzyme assays : Measure IC₅₀ values against purified kinases using fluorescence-based ATP competition assays .

Molecular docking : Simulate binding interactions (e.g., with Autodock Vina) to identify key residues (e.g., Lys721 in EGFR) .

Cell-based studies : Assess apoptosis (Annexin V staining) and proliferation (MTT assay) in cancer cell lines (e.g., MCF-7, HeLa) .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:
Discrepancies often arise from substituent effects or assay variability . Mitigation strategies:

Structural benchmarking : Compare activity of analogs with systematic substituent changes (e.g., fluoro vs. methoxy groups) .

SubstituentReported IC₅₀ (μM)Assay Type
4-Fluorophenyl0.8 ± 0.2Kinase inhibition
4-Methoxyphenyl1.5 ± 0.3Kinase inhibition

Standardize assays : Use identical cell lines (e.g., NCI-60 panel) and control compounds (e.g., doxorubicin) .

Meta-analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from multiple studies .

Advanced: What computational methods are recommended for predicting the physicochemical properties of this compound?

Methodological Answer:

DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gap ~4.2 eV) .

LogP prediction : Use software like MarvinSketch or Molinspiration to estimate lipophilicity (calculated LogP: ~3.8) .

Solubility : Apply the General Solubility Equation (GSE) with melting point data (predicted MP: 220–240°C) .

Basic: How does the compound’s stability under varying pH and temperature conditions affect experimental design?

Methodological Answer:

  • pH stability : The compound degrades in acidic conditions (pH < 3) due to hydrolysis of the dioxolo ring. Use neutral buffers (PBS, pH 7.4) for in vitro studies .
  • Thermal stability : Decomposition occurs above 150°C. Store at −20°C in amber vials to prevent photodegradation .
    Experimental protocol : Pre-incubate the compound at 37°C for 24 hours in assay buffers to confirm stability via HPLC .

Advanced: What strategies are effective for synthesizing isotopically labeled analogs (e.g., ¹⁸F, ¹³C) of this compound for tracer studies?

Methodological Answer:

¹⁸F labeling : Use nucleophilic aromatic substitution with K¹⁸F/Kryptofix in DMSO at 100°C (radiochemical yield: ~25%) .

¹³C labeling : Incorporate ¹³C-methyl groups via Suzuki-Miyaura coupling with ¹³C-enriched p-tolylboronic acid .
Purification : Isolate labeled products via semi-preparative HPLC (C18 column, acetonitrile/water gradient) .

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